molecular formula C10H21N B14508810 2-Methyl-N,N-dipropylprop-2-en-1-amine CAS No. 62721-68-0

2-Methyl-N,N-dipropylprop-2-en-1-amine

Cat. No.: B14508810
CAS No.: 62721-68-0
M. Wt: 155.28 g/mol
InChI Key: ZPKKKQNGJGLRBH-UHFFFAOYSA-N
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Description

2-Methyl-N,N-dipropylprop-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a methyl group and two propyl groups attached to the nitrogen atom, along with a prop-2-en-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N,N-dipropylprop-2-en-1-amine typically involves the alkylation of a primary amine with appropriate alkyl halides. One common method is the reaction of 2-methylprop-2-en-1-amine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to distillation or other purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N,N-dipropylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace one or more of the alkyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides, acyl halides, and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Methyl-N,N-dipropylprop-2-en-1-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N,N-dipropylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylprop-2-en-1-amine: Similar structure but with methyl groups instead of propyl groups.

    N,N-Dipropylprop-2-en-1-amine: Lacks the methyl group on the nitrogen atom.

    2-Methylprop-2-en-1-amine: Lacks the dipropyl groups on the nitrogen atom.

Uniqueness

2-Methyl-N,N-dipropylprop-2-en-1-amine is unique due to the presence of both methyl and dipropyl groups attached to the nitrogen atom, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62721-68-0

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-methyl-N,N-dipropylprop-2-en-1-amine

InChI

InChI=1S/C10H21N/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3

InChI Key

ZPKKKQNGJGLRBH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=C)C

Origin of Product

United States

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